Chloromethyl methyl sulfoxide
CAS No.: 21128-88-1
Cat. No.: VC14345089
Molecular Formula: C2H5ClOS
Molecular Weight: 112.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21128-88-1 |
|---|---|
| Molecular Formula | C2H5ClOS |
| Molecular Weight | 112.58 g/mol |
| IUPAC Name | chloro(methylsulfinyl)methane |
| Standard InChI | InChI=1S/C2H5ClOS/c1-5(4)2-3/h2H2,1H3 |
| Standard InChI Key | LNJGSZBRBFBOKK-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)CCl |
Introduction
Chemical Identity and Structural Features
Chloromethyl methyl sulfoxide is characterized by the molecular formula C₂H₅ClOS, with a molecular weight of 112.57 g/mol . The molecule consists of a chloromethyl group (–CH₂Cl) bonded to a methyl sulfoxide group (–S(O)CH₃), creating a polar yet reactive structure. The sulfoxide group’s electron-withdrawing nature enhances the electrophilicity of the adjacent chloromethyl carbon, facilitating nucleophilic substitution reactions .
Synthesis Methodologies
Chloromethyl methyl sulfoxide is synthesized through controlled oxidation or halogenation of precursor sulfides. Two primary routes dominate the literature:
Oxidation of Chloromethyl Methyl Sulfide
Chloromethyl methyl sulfide (ClCH₂SCH₃) serves as the direct precursor. Treatment with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) selectively converts the sulfide to the sulfoxide :
Reaction conditions (temperature, solvent polarity) critically influence yield, with optimal results achieved in dichloromethane at 0–5°C .
Direct Chlorination of Dimethyl Sulfoxide
An alternative pathway involves the chlorination of dimethyl sulfoxide (DMSO) using sulfuryl chloride (SO₂Cl₂) :
This method requires rigorous temperature control to minimize over-chlorination, with yields rarely exceeding 50% .
Reactivity and Functional Applications
Methylene Transfer Reagent
The compound’s most notable application lies in its ability to transfer methylene groups (–CH₂–) to electrophilic substrates. For example, in iron(II)-mediated cyclopropanation, it reacts with alkenes to form cyclopropane derivatives, a reaction pivotal in natural product synthesis :
Protective Group for Alcohols and Carboxylic Acids
Chloromethyl methyl sulfoxide converts alcohols to methylthiomethyl (MTM) ethers under basic conditions, offering a stable protective group resistant to acidic and basic hydrolysis :
Similarly, carboxylic acids form MTM esters, enabling selective functionalization in multi-step syntheses .
Comparative Analysis with Related Compounds
The sulfoxide’s dual reactivity (electrophilic Cl and polar S=O) distinguishes it from these analogs, enabling unique applications in cyclopropanation and protection chemistry .
Industrial and Research Significance
Despite its niche applications, chloromethyl methyl sulfoxide remains irreplaceable in specific contexts:
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Pharmaceuticals: Used to synthesize cyclopropane-containing drugs, such as antiviral agents .
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Materials Science: Facilitates the production of cross-linked polymers via methylene insertion .
Ongoing research aims to optimize its synthesis and explore catalytic applications, though challenges like low yields and safety concerns persist .
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